REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=1.[H-].C([Al+]CC(C)C)C(C)C.[F-].[Na+].O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
to provide the crude reduction product which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |